molecular formula C19H19N3O5S2 B2844435 ethyl 2-[(2Z)-2-[(3-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865247-48-9

ethyl 2-[(2Z)-2-[(3-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2844435
CAS No.: 865247-48-9
M. Wt: 433.5
InChI Key: AGNVGIBQJCPCBX-VZCXRCSSSA-N
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Description

ethyl 2-[(2Z)-2-[(3-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfamoyl group, and an ethyl ester group

Preparation Methods

The synthesis of ethyl 2-[(2Z)-2-[(3-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzothiazole with 3-methylbenzoyl chloride in the presence of a base to form the intermediate 2-(3-methylbenzoyl)amino-6-sulfamoylbenzothiazole. This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Chemical Reactions Analysis

ethyl 2-[(2Z)-2-[(3-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of certain cancer cell lines.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(3-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential bacterial cell wall components, while its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

ethyl 2-[(2Z)-2-[(3-methylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives, such as:

    Ethyl 2-[2-(2-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate: This compound has a similar structure but with a different substitution pattern on the benzoyl group, which may result in different biological activities.

    Methyl [4-ethoxy-2-(2-furoylimino)-1,3-benzothiazol-3-yl]acetate: This compound contains a furoyl group instead of a benzoyl group, which can lead to variations in its chemical reactivity and biological properties.

    Methyl [(2E)-2-{[(5-chloro-2-thienyl)carbonyl]imino}-6-fluoro-1,3-benzothiazol-3-yl]acetate: This derivative includes a thienyl and a fluoro group, which may enhance its potency and selectivity for certain biological targets.

Properties

IUPAC Name

ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-3-27-17(23)11-22-15-8-7-14(29(20,25)26)10-16(15)28-19(22)21-18(24)13-6-4-5-12(2)9-13/h4-10H,3,11H2,1-2H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNVGIBQJCPCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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